Asenapine 11-Hydroxysulfate-13CD3
Description
Asenapine 11-Hydroxysulfate-13CD3 (CAS: 1391745-00-8) is a stable isotopically labeled metabolite of the atypical antipsychotic drug asenapine. It is specifically modified with one ¹³C atom and three deuterium (D₃) atoms at designated positions, enhancing its utility as an internal standard in quantitative mass spectrometry-based pharmacokinetic studies. This compound is a phase II metabolite formed via sulfation of the hydroxylated parent drug, a critical pathway in asenapine’s biotransformation .
Properties
CAS No. |
1391745-00-8 |
|---|---|
Molecular Formula |
C₁₇H₁₆ClNO₅S |
Molecular Weight |
381.83 |
Synonyms |
(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate) |
Origin of Product |
United States |
Preparation Methods
The preparation of Asenapine 11-Hydroxysulfate-13CD3 involves several synthetic routes and reaction conditions. One method includes the synthesis of Asenapine followed by its hydroxylation and subsequent sulfation to obtain Asenapine 11-Hydroxysulfate. The isotope labeling with 13CD3 is achieved through specific chemical reactions that incorporate the isotopic label into the compound .
Chemical Reactions Analysis
Asenapine 11-Hydroxysulfate-13CD3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Asenapine 11-Hydroxysulfate-13CD3 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Asenapine.
Biology: It helps in understanding the biological pathways and mechanisms involved in the metabolism of Asenapine.
Medicine: It is used in pharmacokinetic studies to determine the distribution, metabolism, and excretion of Asenapine in the human body.
Industry: It is used in the development and optimization of pharmaceutical formulations containing Asenapine .
Mechanism of Action
Asenapine 11-Hydroxysulfate-13CD3 exerts its effects through its interaction with various molecular targets and pathways. Asenapine is a serotonin, dopamine, noradrenaline, and histamine antagonist. It shows strong 5HT2A (serotonin) and D2 (dopamine) receptor antagonism, which enhances dopamine and acetylcholine efflux in the brain. This mechanism helps in improving cognitive function and reducing negative symptoms in patients with schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: C₁₇H₁₆ClNO₅S (incorporating ¹³C and D₃ isotopes)
- Molecular Weight : 381.83 g/mol
- Parent Compound: Asenapine (C₁₇H₁₆ClNO)
- Role : Used as a reference standard to track sulfate-conjugated metabolites in biological matrices, ensuring analytical precision in drug monitoring .
Comparison with Structurally Similar Compounds
Asenapine 11-Hydroxysulfate-13CD3 is compared below with isotopic analogs and other metabolites to highlight structural, functional, and analytical distinctions.
Structural and Isotopic Variants
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Asenapine (Parent) | C₁₇H₁₆ClNO | 285.77 | 85650-56-2 | Base structure; antipsychotic activity |
| Asenapine-d₇ | C₁₇H₉D₇ClNO | 292.81 | N/A | Seven deuterium atoms for MS detection |
| Asenapine-¹³C,d₃ | C₁₆¹³CH₁₃D₃ClNO | 289.78 | N/A | Isotopic labeling for metabolic tracing |
| Asenapine 11-Hydroxysulfate-¹³CD₃ | C₁₇H₁₆ClNO₅S (¹³C/D₃-labeled) | 381.83 | 1391745-00-8 | Sulfate conjugate with isotopic labels |
| Asenapine N-β-D-Glucuronide | C₂₃H₂₂ClNO₉ | 579.93 | 1391745-10-0 | Glucuronide conjugate; polar metabolite |
| Asenapine N-Oxide | C₁₇H₁₆ClNO₂ | 301.77 | 128949-51-9 | Oxidized metabolite; altered polarity |
Key Analytical and Functional Differences
- Isotopic Labeling: Asenapine 11-Hydroxysulfate-¹³CD₃ incorporates non-radioactive isotopes (¹³C and D₃) to minimize spectral interference in mass spectrometry, unlike non-labeled analogs like Asenapine 11-Hydroxysulfate (CAS: 1399103-21-9) .
- Metabolic Pathway : Sulfation (phase II) differentiates it from glucuronidated metabolites (e.g., Asenapine N-β-D-Glucuronide), which exhibit higher molecular weights and distinct chromatographic retention times .
- Stability : The sulfate conjugate is more polar and water-soluble than the parent drug, facilitating renal excretion. In contrast, deuterated variants (e.g., Asenapine-d₇) retain lipophilicity but improve detection sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
